CGP-74514 (CAS 190653-73-7) is a highly potent, second-generation purine-based cyclin-dependent kinase (CDK) inhibitor, primarily targeting CDK1/cyclin B (IC50 = 25 nM) [1] and CDK2 (IC50 = 9 nM) [2]. Originally developed through structure-based optimization of the olomoucine scaffold, it is utilized in oncology and cell cycle research to induce robust G2/M phase arrest and apoptosis. Available primarily as a free base or a more water-soluble dihydrochloride salt (CGP-74514A, CAS 481724-82-7), it serves as a critical procurement standard for assays requiring high-affinity CDK1/2 suppression without the broad off-target kinase liabilities seen in earlier-generation purine analogs [2].
Substituting CGP-74514 with earlier-generation purine-derived CDK inhibitors, such as olomoucine or roscovitine, introduces severe potency and selectivity deficits into kinase profiling and cell cycle assays [1]. First-generation compounds require micromolar concentrations to achieve meaningful CDK1/2 inhibition, which drastically increases the risk of off-target toxicity, non-specific protein binding, and solvent-induced artifacts in whole-cell models [2]. In contrast, CGP-74514 operates in the low nanomolar range, allowing researchers to maintain stringent, sub-micromolar dosing regimens that preserve the precise integrity of G2/M arrest models. Procurement decisions must therefore prioritize CGP-74514 when high-fidelity, low-concentration CDK1/2 targeting is the primary assay requirement.
Structure-based design optimizations at the 2-, 6-, and 9-positions of the purine scaffold have yielded a massive increase in CDK1 affinity for CGP-74514 compared to its parent compound, olomoucine [1]. In direct biochemical assays, CGP-74514 demonstrates an IC50 of 25 nM against the CDK1/cyclin B complex, whereas olomoucine requires 7,000 nM to achieve the same inhibitory effect[2].
| Evidence Dimension | CDK1/Cyclin B IC50 |
| Target Compound Data | 25 nM |
| Comparator Or Baseline | Olomoucine (7,000 nM) |
| Quantified Difference | 280-fold increase in potency |
| Conditions | In vitro kinase assay |
This massive potency advantage allows buyers to use significantly lower compound concentrations, reducing off-target effects and minimizing solvent toxicity in sensitive cellular models.
When compared to roscovitine (Seliciclib), a widely procured commercial CDK inhibitor standard, CGP-74514 maintains a distinct nanomolar potency advantage [1]. Roscovitine exhibits an IC50 of approximately 650 nM against CDK1/cyclin B, whereas CGP-74514 achieves an IC50 of 25 nM [2]. This quantitative difference translates to a 26-fold higher potency for CGP-74514.
| Evidence Dimension | CDK1/Cyclin B IC50 |
| Target Compound Data | 25 nM |
| Comparator Or Baseline | Roscovitine (650 nM) |
| Quantified Difference | 26-fold higher potency |
| Conditions | In vitro kinase assay |
Procuring CGP-74514 over roscovitine is essential for assays demanding strict nanomolar target engagement without pushing into the micromolar dosing range.
A critical procurement metric for kinase inhibitors is their ability to avoid off-target families, ensuring assay reproducibility. CGP-74514 demonstrates excellent selectivity for CDKs over other major kinase families [1]. While it inhibits CDK1 and CDK2 in the 9-25 nM range, its IC50 values for Protein Kinase C (PKCα), Epidermal Growth Factor Receptor (EGFR), and Protein Kinase A (PKA) are 6.1 µM, 9.3 µM, and 125 µM, respectively [2].
| Evidence Dimension | Off-target Kinase IC50 |
| Target Compound Data | PKCα (6.1 µM), PKA (125 µM) |
| Comparator Or Baseline | CDK1/2 targets (9-25 nM) |
| Quantified Difference | >240-fold to >5,000-fold selectivity window |
| Conditions | Broad kinase profiling panel |
This wide selectivity window ensures that observed cellular phenotypes are driven by CDK inhibition rather than confounding off-target kinase suppression.
For in vitro and in vivo applications, the physical form of the compound dictates processability and handling. The free base form of CGP-74514 (CAS 190653-73-7) has limited aqueous solubility, often requiring high DMSO concentrations that can confound cellular assays [1]. Procuring the dihydrochloride salt form (CGP-74514A, CAS 481724-82-7) provides significantly enhanced aqueous solubility, facilitating easier formulation for complex biological assays and animal models without the toxicity of organic solvents [2].
| Evidence Dimension | Formulation compatibility and solubility |
| Target Compound Data | Dihydrochloride salt (CGP-74514A) |
| Comparator Or Baseline | Free base (CGP-74514) |
| Quantified Difference | Enhanced aqueous solubility for the salt form |
| Conditions | Aqueous buffer preparation |
Selecting the dihydrochloride salt form streamlines assay preparation and reduces solvent-induced artifacts in sensitive cell-based or in vivo studies.
Due to its 25 nM potency against CDK1/cyclin B, CGP-74514 is a highly effective procurement choice for inducing precise G2/M phase cell cycle arrest. Unlike first-generation inhibitors that require micromolar dosing, CGP-74514 achieves complete cell synchronization without the confounding cytotoxicity associated with high solvent volumes or off-target kinase inhibition [1].
CGP-74514 is highly effective in oncology research, particularly in leukemia and bladder cancer models, where it is used to trigger mitochondrial damage and caspase-dependent apoptosis. Its high selectivity ensures that apoptotic pathways are activated specifically through CDK1/2 suppression rather than generalized chemical stress[2].
As a highly optimized second-generation purine derivative, CGP-74514 serves as an essential positive control and benchmark compound in SAR studies developing novel CDK inhibitors. Its well-documented binding kinetics and massive potency improvements over olomoucine make it a standard reference material for evaluating new kinase-targeting scaffolds [1].